Cas no 1545487-05-5 (5-tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol)
5-tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
-
- 5-tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
- 1545487-05-5
- EN300-782201
-
- Inchi: 1S/C9H17N3OS/c1-9(2,3)7-10-11-8(14)12(7)5-6-13-4/h5-6H2,1-4H3,(H,11,14)
- InChI Key: SEMWJQVIFGBSDD-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C(C)(C)C)N1CCOC
Computed Properties
- Exact Mass: 215.10923335g/mol
- Monoisotopic Mass: 215.10923335g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 69Ų
5-tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782201-0.05g |
5-tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol |
1545487-05-5 | 95.0% | 0.05g |
$348.0 | 2025-02-22 | |
| Enamine | EN300-782201-0.1g |
5-tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol |
1545487-05-5 | 95.0% | 0.1g |
$364.0 | 2025-02-22 | |
| Enamine | EN300-782201-0.25g |
5-tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol |
1545487-05-5 | 95.0% | 0.25g |
$381.0 | 2025-02-22 | |
| Enamine | EN300-782201-0.5g |
5-tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol |
1545487-05-5 | 95.0% | 0.5g |
$397.0 | 2025-02-22 | |
| Enamine | EN300-782201-1.0g |
5-tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol |
1545487-05-5 | 95.0% | 1.0g |
$414.0 | 2025-02-22 | |
| Enamine | EN300-782201-2.5g |
5-tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol |
1545487-05-5 | 95.0% | 2.5g |
$810.0 | 2025-02-22 | |
| Enamine | EN300-782201-5.0g |
5-tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol |
1545487-05-5 | 95.0% | 5.0g |
$1199.0 | 2025-02-22 | |
| Enamine | EN300-782201-10.0g |
5-tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol |
1545487-05-5 | 95.0% | 10.0g |
$1778.0 | 2025-02-22 |
5-tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol Related Literature
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 5-tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
5-Tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 1545487-05-5)
The compound 5-Tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 1545487-05-5) is a unique organic sulfur-containing heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of triazoles, which are widely studied for their versatile reactivity and structural diversity. The presence of the tert-butyl group and the methoxyethyl substituent in its structure introduces specific electronic and steric effects that influence its chemical behavior and reactivity.
Recent studies have highlighted the importance of triazole-based compounds in medicinal chemistry due to their ability to act as bioisosteres and their potential as scaffolds for drug design. The sulfur atom in the triazole ring further enhances its reactivity, making it a valuable component in the synthesis of bioactive molecules. The thiol group (-SH) present in this compound is particularly interesting as it can participate in various redox reactions and coordinate with metal ions, opening up possibilities for its use in catalysis and materials science.
The synthesis of 5-Tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol involves a multi-step process that typically starts with the preparation of an appropriate triazole precursor. The introduction of the tert-butyl and methoxyethyl groups is achieved through carefully designed substitution or coupling reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, with a focus on green chemistry principles to minimize environmental impact.
In terms of applications, this compound has shown promise in several areas. In the field of catalysis, its ability to coordinate with transition metals makes it a potential candidate for heterogeneous catalysts in organic transformations. Additionally, its thiol group enables it to act as a reducing agent or a ligand in metal complexes, which could be useful in electrochemical applications such as batteries or sensors.
Recent advancements in computational chemistry have allowed for detailed studies of the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into the bonding interactions within the molecule and its potential for participating in hydrogen bonding or π-interactions. These studies are crucial for understanding its behavior in different chemical environments and for predicting its reactivity in various reactions.
The pharmacological potential of 5-Tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is another area of active research. Its structural features suggest that it could serve as a lead compound for developing new drugs targeting specific biological pathways. The presence of both hydrophobic (tert-butyl) and hydrophilic (methoxy) groups may enhance its solubility and bioavailability, making it an attractive candidate for drug delivery systems.
In conclusion, 5-Tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 1545487-05-5) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for researchers exploring new materials, catalysts, and therapeutic agents. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing both academic research and industrial applications.
1545487-05-5 (5-tert-butyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)